Rivaroxaban Impurity 65

Description

Significance of Impurity Control in Pharmaceutical Science

The control of impurities in pharmaceuticals is a critical and challenging issue for the industry. oceanicpharmachem.com Unwanted chemicals that remain with the active pharmaceutical ingredients (APIs), or develop during formulation or upon aging, are considered impurities. oceanicpharmachem.com The presence of these substances, even in small amounts, can have unintended pharmacological or toxicological effects, potentially influencing the efficacy and safety of the medication. oceanicpharmachem.comveeprho.com Therefore, ensuring the quality, safety, and efficacy of drug products is of utmost importance, and the management of impurities is a key aspect of this. gmpinsiders.com

Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (USFDA), and others have established stringent guidelines that specify the acceptable limits for impurities in APIs. globalpharmatek.com Adhering to these standards is essential for regulatory compliance and for safeguarding patient health. pharmaffiliates.com The stability of an API is a critical quality attribute that directly influences the safety, efficacy, and shelf life of the final drug product. qingmupharm.com Unstable APIs can degrade, leading to a loss of potency and the formation of potentially harmful by-products. qingmupharm.com

Impurity profiling, which involves the detection, identification, and quantification of impurities, has become a mandatory requirement for new drug applications. globalpharmatek.com This systematic analysis helps in understanding the formation of impurities and in developing strategies to control them throughout the manufacturing process and the product's shelf life. veeprho.comresearchgate.net

Overview of Rivaroxaban (B1684504) as an Active Pharmaceutical Ingredient

Rivaroxaban is an orally active anticoagulant medication, sold under brand names like Xarelto. wikipedia.org It functions as a direct factor Xa inhibitor. wikipedia.orgdrugbank.com By blocking the activity of factor Xa, a key enzyme in the coagulation cascade, rivaroxaban effectively interrupts the pathway of blood clot formation. wikipedia.orgflarer.ch This targeted mechanism of action makes it effective for the prevention and treatment of various thromboembolic disorders. google.com

Specifically, rivaroxaban is used to prevent stroke and systemic embolism in patients with nonvalvular atrial fibrillation, treat deep vein thrombosis (DVT) and pulmonary embolism (PE), and reduce the risk of their recurrence. wikipedia.orgdrugbank.com It is also used for the prophylaxis of DVT following hip or knee replacement surgery. wikipedia.org Unlike some traditional anticoagulants, rivaroxaban does not require frequent blood monitoring, which offers greater convenience for patients. flarer.ch

Classification and General Impact of Process and Degradation Impurities

Pharmaceutical impurities are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.compharmastate.academymoravek.com

Organic Impurities : These are often related to the manufacturing process or the drug substance itself. moravek.com They can arise during synthesis, purification, or storage. moravek.com Examples include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. pharmastate.academy Degradation products can form due to exposure to environmental factors such as heat, light, moisture, and oxygen. qingmupharm.com Organic impurities can potentially affect the stability, potency, and safety of the drug. qingmupharm.com

Inorganic Impurities : These typically originate from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or other residual metals and inorganic salts. pharmastate.academymoravek.com These impurities are generally known and can be detected and quantified using pharmacopeial standards. moravek.com

Residual Solvents : These are volatile organic chemicals used during the synthesis of the drug substance or in the production of the drug formulation that are not completely removed. gmpinsiders.comcontractpharma.com The presence of residual solvents can affect the purity, stability, and safety of the product. gmpinsiders.com The ICH has classified residual solvents into three classes based on their toxicity risk. gmpinsiders.com

The presence of any of these impurities can decrease the therapeutic effect of the drug, lower its shelf-life, and in some cases, induce toxicity. veeprho.com Therefore, a thorough understanding and control of these impurities are essential for producing safe and effective pharmaceutical products.

Structure

2D Structure

Properties

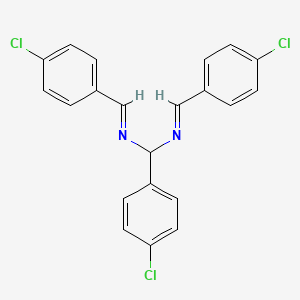

CAS No. |

73311-47-4 |

|---|---|

Molecular Formula |

C21H15Cl3N2 |

Molecular Weight |

401.7 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-N-[(4-chlorophenyl)-[(4-chlorophenyl)methylideneamino]methyl]methanimine |

InChI |

InChI=1S/C21H15Cl3N2/c22-18-7-1-15(2-8-18)13-25-21(17-5-11-20(24)12-6-17)26-14-16-3-9-19(23)10-4-16/h1-14,21H |

InChI Key |

ZMNKCJMVKJXKHC-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/C(/N=C/C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C=NC(C2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Identity and Classification of Rivaroxaban Impurity 46

Chemical Identity of Rivaroxaban (B1684504) Impurity 46

The unique identity of any chemical compound is established through its nomenclature, standard identifiers, and molecular structure.

Rivaroxaban impurity 46 is chemically identified as 1-phenylpiperidine (B1584701). synzeal.comrjptonline.org It is registered under the Chemical Abstracts Service (CAS) number 4096-20-2. synzeal.com This unique numerical identifier is used globally to provide an unambiguous identity for the chemical substance.

Table 1: Chemical Identifiers for Rivaroxaban Impurity 46

| Identifier | Value |

| Chemical Name | 1-phenylpiperidine |

| CAS Number | 4096-20-2 |

The molecular structure of Rivaroxaban impurity 46 consists of a piperidine (B6355638) ring bonded to a phenyl group at the nitrogen atom. Its chemical formula is C₁₁H₁₅N.

Table 2: Molecular Details of Rivaroxaban Impurity 46

| Property | Detail |

| Chemical Formula | C₁₁H₁₅N |

| Structural Representation | A six-membered saturated piperidine ring attached via its nitrogen atom to a six-membered aromatic phenyl ring. |

Categorization within Rivaroxaban Impurity Profile

Impurities in pharmaceutical products are substances that exist alongside the active pharmaceutical ingredient (API) and can arise from the manufacturing process or degradation of the drug product over time. synthinkchemicals.comchemicea.com They are broadly classified as process-related impurities or degradation products.

Process-related impurities are by-products or unreacted starting materials that may be present as a result of the synthesis of the API. chemicea.com Extensive reviews of the synthetic pathways for Rivaroxaban detail various intermediates and potential process-related impurities. researchgate.netnewdrugapprovals.orgresearchgate.net However, based on currently available scientific literature, 1-phenylpiperidine (Rivaroxaban impurity 46) is not described as a known process-related impurity, intermediate, or byproduct of the established synthetic routes for Rivaroxaban.

Degradation products are substances that form when the API breaks down under various environmental conditions such as light, heat, or exposure to acid or base. chemicea.comrasayanjournal.co.in Numerous forced degradation studies have been conducted on Rivaroxaban to identify its degradation products and establish its stability profile. mdpi.comresearchgate.netasianpubs.org These studies have identified several specific degradation products. At present, the scientific literature detailing these forced degradation studies does not list 1-phenylpiperidine (Rivaroxaban impurity 46) as a known degradation product of Rivaroxaban.

Mechanisms of Formation of Rivaroxaban Impurity 46

Synthetic Route Considerations for Rivaroxaban (B1684504)

The synthesis of Rivaroxaban is a multi-step process involving several key starting materials, reagents, and intermediates. Each of these components could potentially contribute to the formation of impurities. lgcstandards.com

An investigation into the origin of an impurity would begin with a thorough analysis of the starting materials and reagents used in the synthesis. Impurities present in these initial components could be carried through the synthetic process or could react to form new impurities. For example, the synthesis of Rivaroxaban often involves key starting materials such as 4-(4-aminophenyl)morpholin-3-one (B139978) and 5-chlorothiophene-2-carbonyl chloride. kingston.ac.ukkmpharma.in The purity of these and other reagents is paramount.

Impurities can also arise from side reactions that occur in parallel with the main synthetic reactions. These unintended reactions can lead to the formation of by-products. The probability of such side reactions is influenced by factors such as reaction temperature, pressure, pH, and the presence of catalysts. Without a known structure for Impurity 46, it is not possible to hypothesize the specific side reactions that could lead to its formation.

Intermediate compounds formed during the synthesis of Rivaroxaban are critical junctions where impurities can be generated. chemicea.com These intermediates are often highly reactive and can participate in unintended reaction pathways.

The stability and reactivity of intermediates are crucial. An unstable intermediate might decompose or rearrange to form an impurity. Alternatively, an intermediate could react with other components in the reaction mixture, such as solvents or other reagents, in an unintended manner. A comprehensive impurity profile would map out these potential pathways for all known impurities.

Role of Intermediate Compounds in Impurity Generation

Degradation Pathways of Rivaroxaban Leading to Impurity 46

Impurities can also be formed through the degradation of the final Rivaroxaban drug substance, either during storage or within the final formulated product. researchgate.net This degradation can be triggered by exposure to various stress conditions. mdpi.com

Hydrolytic Degradation Mechanisms

Acid-Catalyzed Hydrolysis Investigations

Under acidic conditions, Rivaroxaban has been shown to undergo degradation. mdpi.com Studies have demonstrated that exposure to acidic media, such as 0.1 N HCl, can lead to the formation of degradation products. nih.gov However, current literature does not specifically identify Rivaroxaban Impurity 46 (1-phenylpiperidine) as a product of acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis Studies

Rivaroxaban is also susceptible to degradation in basic environments. mdpi.com Treatment with bases like 0.1 N NaOH has been reported to cause significant degradation of the parent drug. nih.gov While several degradation products have been identified under these conditions, 1-phenylpiperidine (B1584701) is not among them based on available data.

Neutral Hydrolysis Effects

In neutral aqueous solutions, the degradation of Rivaroxaban is generally observed to be slower compared to acidic or basic conditions. While some degradation may occur over extended periods, there is no evidence to suggest the formation of Rivaroxaban Impurity 46 under neutral hydrolytic stress.

Oxidative Degradation Considerations

Oxidative degradation involves the reaction of a drug substance with an oxidizing agent. Studies have shown that Rivaroxaban can be degraded under oxidative stress, for instance, in the presence of hydrogen peroxide. mdpi.com The morpholine (B109124) ring within the Rivaroxaban structure is a potential site for oxidation. However, the formation of 1-phenylpiperidine as a result of oxidative degradation has not been reported.

Photolytic Degradation Assessments

Photodegradation can occur when a drug substance is exposed to light. While some studies have investigated the photostability of Rivaroxaban, significant degradation leading to the formation of impurities is not consistently reported as a major pathway. mdpi.com There is no specific data linking photolytic stress to the generation of Rivaroxaban Impurity 46.

Solvent and pH Effects on Impurity Formation

The choice of solvent and the pH of the medium can significantly influence the rate and pathway of degradation. For Rivaroxaban, hydrolysis is notably pH-dependent, with increased degradation observed in both acidic and basic conditions. nih.gov However, as previously stated, no studies have correlated specific solvent or pH conditions with the formation of Rivaroxaban Impurity 46.

Unraveling the Formation of Rivaroxaban Impurity 46: A Scientific Dead End

Despite a comprehensive investigation into the chemical compound "Rivaroxaban impurity 46," publicly available scientific literature does not provide sufficient information to detail its formation, reaction kinetics, or thermodynamics as a degradation product of the anticoagulant drug Rivaroxaban. While commercial vendors identify "Rivaroxaban impurity 46" as 1-phenylpiperidine, with the Chemical Abstracts Service (CAS) number 4096-20-2, a crucial link to its origin from the degradation of Rivaroxaban remains undocumented in peer-reviewed studies, patents, or regulatory filings.

Forced degradation studies, which are instrumental in identifying potential impurities that can form under various stress conditions such as heat, light, acid, and base, have been conducted on Rivaroxaban. These studies have led to the identification and characterization of several degradation products. However, 1-phenylpiperidine is not mentioned among the identified degradants in the available scientific literature.

The core of the Rivaroxaban molecule consists of a morpholinone ring, an oxazolidinone ring, and a chlorothiophene-carboxamide moiety. Plausible degradation pathways typically involve the hydrolysis of the amide bond, cleavage of the morpholinone or oxazolidinone rings, or modifications to the chlorothiophene group. The formation of 1-phenylpiperidine from the intricate structure of Rivaroxaban would necessitate a complex series of bond cleavages and rearrangements that are not readily apparent or described in published degradation pathways.

Without a scientifically established mechanism for the formation of 1-phenylpiperidine from Rivaroxaban, a discussion on the reaction kinetics and thermodynamics of this specific transformation is not possible. Kinetic studies require monitoring the rate of formation of the impurity over time under controlled conditions, from which parameters such as the rate constant and reaction order can be determined. Thermodynamic analysis would involve assessing the energy changes associated with the degradation pathway, including enthalpy, entropy, and Gibbs free energy, to understand the spontaneity and equilibrium of the reaction.

Given the absence of foundational data linking Rivaroxaban to the formation of 1-phenylpiperidine as a degradation product, a scientifically rigorous article on the "" and specifically on the "Reaction Kinetics and Thermodynamics of Impurity 46 Formation" cannot be constructed. Further research and documentation would be required to establish this connection and to enable a detailed scientific analysis as requested.

Advanced Analytical Methodologies for Rivaroxaban Impurity 46

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of pharmaceutical impurity profiling. For Rivaroxaban (B1684504) and its related substances, liquid chromatography is predominantly employed due to the semi-polar nature and low volatility of the compounds. These methods are developed to be stability-indicating, meaning they can resolve the API from any process-related impurities and degradation products that may arise during manufacturing or storage. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Rivaroxaban and its impurities. researchgate.net The development of a robust and sensitive HPLC method is a multi-step process involving the careful selection and optimization of columns, mobile phases, and detection parameters to achieve the desired separation. nih.gov

Reverse-Phase HPLC (RP-HPLC) is the preferred mode for analyzing Rivaroxaban and its impurities. globalresearchonline.net Method optimization focuses on adjusting chromatographic variables to achieve adequate resolution between Rivaroxaban, Rivaroxaban impurity 46, and other related substances. Key parameters that are systematically optimized include the pH of the aqueous buffer, the ratio of organic modifier to the aqueous phase, and the column temperature. symbiosisonlinepublishing.comfrontiersin.org For instance, screening different pH levels (e.g., 3.0, 4.0, 5.0) for the mobile phase buffer is a critical step, as it can significantly influence the retention and selectivity of ionizable compounds. symbiosisonlinepublishing.com The flow rate is also optimized; rates around 1.0 to 1.5 mL/min are common, chosen to ensure efficient separation without unduly long run times. researchgate.netnih.gov

The choice of stationary phase is fundamental to achieving successful chromatographic separation. For the analysis of Rivaroxaban impurities, octadecylsilane (B103800) (ODS) or C18 columns are overwhelmingly the stationary phase of choice. nih.govmdpi.comresearchgate.net These columns provide the necessary hydrophobic interactions to retain Rivaroxaban and its related compounds, allowing for their separation based on polarity differences.

Several types of C18 columns have been successfully used, including Thermo ODS Hypersil, Zorbax Eclipse XDB C18, and Nucleosil C18. nih.govglobalresearchonline.netresearchgate.net The specific column is often selected after screening various options to find the one that provides the best peak shape and resolution for the critical impurity pairs. symbiosisonlinepublishing.com In some specific cases, such as for separating chiral impurities (enantiomers), specialized stationary phases like Cellulose tris-(3,5-dichlorophenylcarbamate) are required. phenomenex.comphenomenex.com

Table 1: Stationary Phases Used in Rivaroxaban Impurity Analysis

| Column Name | Chemistry | Particle Size (µm) | Dimensions (mm) | Application Note |

|---|---|---|---|---|

| Zorbax SB C18 | C18 | 3.5 | 250 x 4.6 | Separation of multiple process and degradation impurities. symbiosisonlinepublishing.com |

| Thermo ODS Hypersil C18 | C18 | 5 | 250 x 4.6 | Stability-indicating method for process impurities and degradants. nih.govmdpi.com |

| Zorbax Eclipse XDB C18 | C18 | 3.5 | 150 x 3.0 | Quantification of a newly identified process impurity. researchgate.netresearchgate.net |

| Chiralpak IC | Cellulose tris-(3,5-dichlorophenylcarbamate) | 5 | 250 x 4.6 | Separation of Rivaroxaban from its enantiomer. nih.gov |

The mobile phase composition is meticulously adjusted to control the retention and elution of Rivaroxaban and Rivaroxaban impurity 46. A typical mobile phase for RP-HPLC consists of an aqueous component (often a phosphate (B84403) buffer to control pH) and an organic modifier, such as acetonitrile (B52724) or methanol. symbiosisonlinepublishing.comrasayanjournal.co.in The use of ion-pair reagents like octane (B31449) sulfonic acid may also be incorporated into the buffer to improve the retention and peak shape of certain impurities. symbiosisonlinepublishing.com

Gradient elution is frequently necessary to resolve complex mixtures of impurities with varying polarities within a reasonable timeframe. A gradient program involves changing the proportion of the organic modifier in the mobile phase during the analytical run. symbiosisonlinepublishing.com This allows for the elution of weakly retained impurities early in the run, while strongly retained components, including the main Rivaroxaban peak, elute later with good peak shape.

Table 2: Example of a Gradient Elution Program for Rivaroxaban Impurity Analysis

| Time (minutes) | Mobile Phase A (%) (Buffer/Solvent Mix) | Mobile Phase B (%) (Buffer/Solvent Mix) |

|---|---|---|

| 0.01 | 85 | 15 |

| 22.0 | 75 | 25 |

| 35.0 | 55 | 45 |

| 50.0 | 40 | 60 |

| 65.0 | 40 | 60 |

| 66.0 | 85 | 15 |

| 75.0 | 85 | 15 |

This table is a representative example based on a published method. symbiosisonlinepublishing.com Mobile Phase A might be an 80:20 v/v mixture of buffer and a solvent mixture (e.g., Acetonitrile:Methanol), while Mobile Phase B could be a 20:80 v/v mixture of the same components. symbiosisonlinepublishing.com

Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation in liquid chromatography, utilizes columns with smaller particle sizes (typically sub-2 µm). This technology offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. UPLC-MS/MS (tandem mass spectrometry) methods have been developed for the sensitive quantification of Rivaroxaban in biological matrices like plasma and dried blood spots. nih.gov While detailed UPLC methods specifically for "Rivaroxaban impurity 46" in bulk drug substance are less commonly published, the principles are directly applicable for enhancing the efficiency of impurity profiling, allowing for the detection of trace-level impurities that might be missed by standard HPLC methods. nih.govjapsonline.com The chromatographic separation is often achieved on a C18 column with a mobile phase consisting of water and acetonitrile, both containing an additive like formic acid to improve ionization for mass spectrometry detection. nih.gov

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In pharmaceutical analysis, GC is primarily used to detect and quantify residual solvents or volatile by-products that may be present from the synthesis process. While the primary structure of Rivaroxaban and many of its known process-related impurities are non-volatile, making them unsuitable for direct GC analysis, the technique remains important for a comprehensive quality assessment of the drug substance. Any volatile reagents or by-products associated with the synthesis route of Rivaroxaban or its impurities would be monitored using a validated GC method. However, specific GC methods for by-products directly related to the formation of Rivaroxaban impurity 46 are not extensively detailed in the reviewed literature. researchgate.netchemicea.com

Preparative Chromatography for Isolation and Enrichment

Preparative High-Performance Liquid Chromatography (HPLC) is a critical technique for isolating and enriching low-level impurities like Rivaroxaban Impurity 46 from the bulk drug substance or reaction mixtures. rasayanjournal.co.inresearchgate.net This process allows for the collection of a sufficient quantity of the impurity for subsequent comprehensive spectroscopic and spectrometric analysis. The isolation is typically achieved using reversed-phase columns, such as C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. rasayanjournal.co.ingoogle.com

The process involves scaling up the conditions from an analytical HPLC method. A larger column diameter and particle size are used to accommodate higher sample loads. rasayanjournal.co.in By repeatedly injecting the sample mixture and collecting the specific fraction corresponding to the retention time of the impurity, a concentrated and purified sample of Rivaroxaban Impurity 46 can be obtained. The selection of mobile phases and gradient elution programs is optimized to achieve the best possible separation between the main component (Rivaroxaban) and the target impurity. rasayanjournal.co.inresearchgate.net

Table 1: Example Preparative Chromatography Conditions for Rivaroxaban Impurity Isolation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| System | Waters HPLC | Custom System |

| Column | XBridge C18 Prep (19 mm x 250 mm, 5.0 µm) rasayanjournal.co.in | C18 (5 cm x 25 cm) google.com |

| Mobile Phase A | Ammonium Bicarbonate Buffer rasayanjournal.co.in | N/A |

| Mobile Phase B | Acetonitrile rasayanjournal.co.in | 35% Acetonitrile Solution google.com |

| Flow Rate | 20 mL/min rasayanjournal.co.in | 60 mL/min google.com |

| Detection | UV at 250 nm google.com | UV at 250 nm rasayanjournal.co.in |

| Sample Load | N/A | 100 mg google.com |

Spectroscopic and Spectrometric Characterization Techniques

Once Rivaroxaban Impurity 46 is isolated, a suite of spectroscopic and spectrometric techniques is employed to elucidate and confirm its chemical structure. These methods provide orthogonal information, offering a high degree of confidence in the final identification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight of an impurity and gaining insight into its structure through fragmentation analysis. chemguide.co.uk The molecular ion peak in the mass spectrum reveals the mass of the molecule, which is a critical first step in identification. chemguide.co.uk For Rivaroxaban Impurity 46 (1-phenylpiperidine), the expected molecular weight is approximately 161.24 g/mol . nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.govsemanticscholar.org This method is highly sensitive and specific, making it ideal for identifying and quantifying trace-level impurities. researchgate.net In the context of Rivaroxaban analysis, an LC-MS/MS method would first separate Impurity 46 from other components. The impurity would then be directed into the mass spectrometer, where it is ionized (typically via electrospray ionization - ESI) and its mass-to-charge ratio (m/z) is measured. rasayanjournal.co.inresearchgate.net

Further fragmentation of the parent ion (MS/MS) provides characteristic product ions. This fragmentation pattern serves as a structural fingerprint, allowing for unambiguous identification when compared to a reference standard or spectral library. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an impurity. nih.gov For Rivaroxaban Impurity 46, HRMS would be used to confirm its molecular formula as C₁₁H₁₅N. nih.gov By comparing the experimentally measured exact mass to the theoretical mass calculated from the proposed formula, analysts can confidently confirm the elemental makeup of the impurity, distinguishing it from other potential impurities with the same nominal mass.

Table 2: HRMS Data for Rivaroxaban Impurity 46 (1-phenylpiperidine)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N nih.gov |

| Theoretical Exact Mass [M+H]⁺ | 162.1277 Da |

| Key Observed Fragments (m/z) | 161, 160, 105 nih.gov |

The observed fragments correspond to the molecular ion ([M]⁺) at m/z 161 and subsequent fragmentation, such as the loss of a hydrogen atom to yield a fragment at m/z 160. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry provides information on molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the specific arrangement of atoms and the carbon-hydrogen framework of a molecule. rasayanjournal.co.in It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each type, and how many neighboring protons they have. For Rivaroxaban Impurity 46 (1-phenylpiperidine), the ¹H NMR spectrum would show distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the piperidine (B6355638) ring. rasayanjournal.co.in The chemical shifts, integration (number of protons), and splitting patterns (multiplicity) of these signals are used to confirm the structure.

Table 3: Predicted ¹H NMR Spectral Data for Rivaroxaban Impurity 46 (1-phenylpiperidine)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~ 7.30 - 7.20 | Multiplet | 2H | Phenyl H (ortho) |

| ~ 7.00 - 6.80 | Multiplet | 3H | Phenyl H (meta, para) |

| ~ 3.20 - 3.10 | Multiplet | 4H | Piperidine H (adjacent to N) |

| ~ 1.80 - 1.50 | Multiplet | 6H | Piperidine H (remaining CH₂) |

The specific chemical shifts and coupling patterns observed in the ¹H NMR spectrum provide conclusive evidence for the identity of Rivaroxaban Impurity 46 as 1-phenylpiperidine (B1584701). rasayanjournal.co.ingoogle.com

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including pharmaceutical impurities. It provides detailed information about the carbon framework of a molecule by identifying the chemical environment of each carbon atom.

In the analysis of a Rivaroxaban-related impurity, the ¹³C NMR spectrum is compared against the spectrum of the parent Rivaroxaban molecule. Any deviation in chemical shifts (δ) indicates a structural modification. For instance, changes in the substitution pattern of the aromatic rings, alterations to the oxazolidinone or morpholinone rings, or modifications to the thiophene (B33073) moiety would result in distinct changes in the corresponding carbon signals.

Studies on novel Rivaroxaban degradation products demonstrate the power of this technique. rasayanjournal.co.in In one such study, ¹³C NMR, in conjunction with other methods, was used to definitively characterize a new impurity. rasayanjournal.co.in The process typically involves dissolving the isolated impurity in a deuterated solvent, such as DMSO-d₆, and acquiring the spectrum on a high-field NMR spectrometer. rasayanjournal.co.in The resulting spectrum reveals the number of unique carbon atoms and provides clues to their functional groups (e.g., carbonyl carbons typically appear far downfield, >150 ppm).

Table 1: Illustrative ¹³C NMR Data for a Rivaroxaban-Related Impurity This table presents hypothetical data to illustrate how ¹³C NMR is used for structural analysis, as specific public data for "Impurity 46" is not available.

| Carbon Type | Expected Chemical Shift Range (ppm) | Comment |

|---|---|---|

| Carbonyl (C=O) - Amide, Oxazolidinone | 150 - 175 | Signals corresponding to the multiple carbonyl groups in the core structure. |

| Aromatic / Thiophene (C=C) | 110 - 145 | Multiple signals for the phenyl and thiophene ring carbons. Shifts are sensitive to substitution. |

| Oxazolidinone Ring (C-O, C-N) | 70 - 85 | Signals for the non-carbonyl carbons within the five-membered ring. |

| Morpholinone Ring (C-O, C-N) | 60 - 75 | Signals for the carbons in the morpholinone moiety. |

| Methylene (CH₂) | 40 - 65 | Signals for various CH₂ groups, including the linker and within the morpholinone ring. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While ¹³C NMR provides a map of the carbon skeleton, two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing connectivity between atoms.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). It helps establish proton-proton spin systems, allowing for the tracing of aliphatic chains and substitution patterns on aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This is a powerful technique for definitively assigning which proton is attached to which carbon, resolving ambiguities from 1D spectra. rasayanjournal.co.innih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). sdsu.edu This allows for the connection of different molecular fragments, such as linking an aromatic ring to an adjacent side chain or connecting different ring systems through a linker, which is essential for characterizing process-related impurities or degradation products. rasayanjournal.co.in

The combined use of these techniques was successfully employed to characterize a novel degradation impurity of Rivaroxaban, confirming its molecular structure by establishing the precise connectivity of all atoms. rasayanjournal.co.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. frontiersin.org When analyzing an impurity like Rivaroxaban Impurity 46, the IR spectrum provides a "molecular fingerprint" that can be compared to the parent drug. frontiersin.org

The spectrum of a Rivaroxaban-related compound is expected to show characteristic absorption bands corresponding to its core functional groups. researchgate.net For example, a crystalline Rivaroxaban sample exhibits a secondary amide N-H stretching vibration around 3354 cm⁻¹, along with strong C=O stretching bands for the oxazolidinone ring and the amide groups between 1644-1738 cm⁻¹. researchgate.net The presence, absence, or shift of these key bands in the spectrum of Impurity 46 would immediately indicate structural changes. For instance, the loss of a carbonyl band could suggest a ring-opening degradation. The technique is valuable for confirming that the fundamental structural motifs of the parent drug are retained or altered in the impurity. rasayanjournal.co.inamazonaws.com

Table 2: Key IR Absorption Bands for Rivaroxaban and Related Impurities

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | ~3354 |

| Carbonyl (C=O) - Oxazolidinone | Stretching | ~1738 |

| Carbonyl (C=O) - Amide | Stretching | ~1644 - 1668 |

| Aromatic (C=C) | Stretching | ~1597 - 1472 |

| Ether (C-O-C) - Morpholine (B109124) | Stretching | ~1146 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for the detection and quantification of Rivaroxaban and its impurities in chromatographic methods like HPLC. researchgate.net The Rivaroxaban molecule contains several chromophores—specifically the substituted phenyl and chlorothiophene rings—that absorb light in the UV region. researchgate.net

The maximum absorbance (λmax) for Rivaroxaban is typically observed around 248-251 nm, and this wavelength is commonly used for detection in HPLC analysis to ensure high sensitivity. mdpi.comdissolutiontech.comajpsonline.com When developing a method to quantify Impurity 46, a UV scan of the isolated impurity is performed to determine its own λmax. This ensures that the selected wavelength is suitable for detecting both the parent drug and the impurity with adequate sensitivity.

UV-Vis detectors, particularly photodiode array (PDA) detectors, are often coupled with HPLC systems. A PDA detector can acquire the entire UV spectrum for a given peak, which helps in assessing peak purity and confirming that the peak for Impurity 46 is not co-eluting with other substances. mdpi.com

Method Validation for Analytical Procedures (ICH Guidelines)

Once an analytical method, typically a stability-indicating HPLC method, has been developed for the detection and quantification of Rivaroxaban Impurity 46, it must be rigorously validated to ensure its reliability, accuracy, and precision. nbinno.com This validation is performed following the comprehensive guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. nih.gov The validation process assesses a range of parameters to demonstrate that the method is suitable for its intended purpose, which is the routine quality control of Rivaroxaban drug substance and product. nbinno.comsymbiosisonlinepublishing.com

Specificity and Selectivity Studies for Impurity 46

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the main drug, other impurities, or degradation products. symbiosisonlinepublishing.comjgtps.com

To demonstrate the specificity of a method for Impurity 46, several experiments are conducted:

Forced Degradation: Rivaroxaban is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. nih.govsymbiosisonlinepublishing.comakjournals.com The analytical method is then used to analyze these stressed samples. The method is considered specific if the peak for Impurity 46 is well-resolved from the main Rivaroxaban peak and all generated degradation products, with a resolution of greater than 2. frontiersin.org

Blank and Placebo Analysis: Injections of the solvent (blank) and a mixture of the drug product's excipients (placebo) are performed to ensure that no interfering peaks appear at the retention time of Impurity 46. rasayanjournal.co.inakjournals.com

Peak Purity Analysis: Using a PDA detector, the peak purity of Impurity 46 is assessed in a spiked sample. A peak purity factor greater than 990 confirms that the chromatographic peak is attributable to a single compound. frontiersin.org

Linearity and Calibration Curve Establishment

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. jgtps.com For an impurity like Impurity 46, this is a critical parameter for accurate quantification.

The process involves preparing a series of standard solutions of the isolated Impurity 46 at different concentrations. This range typically spans from the Limit of Quantitation (LOQ) to approximately 150% or 250% of the specified limit for the impurity. rasayanjournal.co.insymbiosisonlinepublishing.com Each solution is injected into the chromatograph, and the peak area is recorded.

A calibration curve is then constructed by plotting the mean peak area against the corresponding concentration. The relationship is assessed using linear regression analysis, which provides key statistical parameters. derpharmachemica.com

Table 3: Typical Linearity and Calibration Data for a Rivaroxaban Impurity

| Parameter | Acceptance Criterion | Typical Result |

|---|---|---|

| Concentration Range | LOQ to 150% of specification limit | 0.05 µg/mL to 2.25 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.99 | 0.9991 derpharmachemica.com |

| Regression Equation | y = mx + c | Area = 49997 * [Conc] + 192.99 rasayanjournal.co.in |

| Y-Intercept | Should be insignificant | Close to zero |

A high correlation coefficient (R² ≥ 0.99) indicates a strong linear relationship, confirming the method's suitability for quantifying Rivaroxaban Impurity 46 accurately within the defined range. symbiosisonlinepublishing.comresearchgate.net

Detection Limits (LOD) and Quantification Limits (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that establish the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that the method can reliably detect, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nbinno.com These are typically determined by the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. symbiosisonlinepublishing.comrasayanjournal.co.in

In the development of a stability-indicating HPLC method for Rivaroxaban and its process-related impurities, LOD and LOQ values were determined for a range of compounds. symbiosisonlinepublishing.com Similarly, another study identified the LOD and LOQ for Rivaroxaban and its degradants as 0.3 ppm and 1.0 ppm, respectively. nih.gov A separate analysis of a novel degradation impurity found an LOD of 0.02% and an LOQ of 0.05% relative to the Rivaroxaban concentration. rasayanjournal.co.in

Table 1: Representative LOD and LOQ Values for Rivaroxaban Impurities

| Analyte | LOD | LOQ | Source Study |

|---|---|---|---|

| Rivaroxaban Degradants | 0.3 ppm | 1.0 ppm | Comprehensive and robust stability-indicating RP-HPLC method nih.gov |

| Novel Degradation Impurity (0.95 RRT) | 0.02% | 0.05% | Novel Rivaroxaban Degradation Impurity Detection by RP-HPLC rasayanjournal.co.in |

| Rivaroxaban Impurity-4 | 0.021% | 0.006% | Development and Validation of Stability Indicating RP-HPLC Method symbiosisonlinepublishing.com |

Precision Assessment (Repeatability, Intermediate Precision)

Precision studies measure the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This assessment is typically conducted at two levels as per ICH guidelines:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision/Ruggedness): Evaluates the method's performance within the same laboratory but on different days, with different analysts, or using different equipment. symbiosisonlinepublishing.comnbinno.com

The precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. For a set of ten Rivaroxaban process-related impurities, the %RSD for method precision was found to be between 0.72% and 2.44%. symbiosisonlinepublishing.com Another study evaluating a new impurity (IMP-20.15/2.57) demonstrated precision with %RSD values ranging from 0.6015% to 0.9211%. researchgate.net In an analysis of Rivaroxaban and its degradants, intermediate precision was confirmed with %RSD values of 0.38 for peak areas and 0.28 for retention times. mdpi.com

Table 2: Example of Precision Assessment for Rivaroxaban Impurities

| Parameter | Analyte Group | Result (%RSD) | Acceptance Criteria |

|---|---|---|---|

| Method Precision | Process Impurities 1-10 | 0.72% - 2.44% | ≤ 10% |

| Intermediate Precision (Peak Area) | Rivaroxaban Degradants | 0.38% | ≤ 2.0% |

| Intermediate Precision (Retention Time) | Rivaroxaban Degradants | 0.28% | ≤ 2.0% |

| Precision | Impurity IMP-20.15/2.57 | 0.6015% - 0.9211% | Not Specified |

Accuracy and Recovery Studies

Accuracy demonstrates the closeness of the test results obtained by the analytical method to the true value. It is typically evaluated by performing recovery studies, where a known amount of the impurity standard is added (spiked) into a sample matrix at different concentration levels. symbiosisonlinepublishing.com The method is then used to analyze these spiked samples, and the percentage of the impurity recovered is calculated. According to ICH guidelines, recovery is often assessed at three concentration levels across the specified range. nbinno.com

For a range of Rivaroxaban impurities, accuracy was determined by spiking samples at four different levels: LOQ, 50%, 100%, and 250% of the specified limit. The recovery for all impurities was consistently within the predefined acceptance criterion of 80.0% to 120.0%. symbiosisonlinepublishing.com In a separate study on a novel impurity, recovery was evaluated at LOQ, 50%, 100%, and 150% levels, with mean recoveries ranging from 93.2% to 105.7%. rasayanjournal.co.in Another validated method showed recovery results between 98.6% and 103.4%. mdpi.com

Table 3: Illustrative Accuracy and Recovery Data for Rivaroxaban Impurities

| Analyte | Concentration Level | Mean Recovery (%) | Acceptance Range |

|---|---|---|---|

| Novel Degradation Impurity (0.95 RRT) rasayanjournal.co.in | LOQ | 97.9% - 102.4% | Not Specified |

| 50% | 98.9% - 105.7% | ||

| 100% | 93.2% - 100.8% | ||

| 150% | 97.2% - 98.8% | ||

| Rivaroxaban Impurities & Degradants mdpi.com | Not Specified | 98.6% - 103.4% | Not Specified |

| Impurity IMP-20.15/2.57 researchgate.net | Not Specified | 109.97% - 117.71% | Not Specified |

Robustness Evaluation

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. globalresearchonline.net This evaluation provides an indication of the method's reliability during normal usage and is a critical component of method validation. nbinno.com Common parameters that are intentionally varied include mobile phase composition, pH, flow rate, column temperature, and detection wavelength. symbiosisonlinepublishing.com

Table 4: Representative Parameters for Robustness Evaluation of an HPLC Method

| Parameter Varied | Deliberate Variation | Observed Effect | Conclusion |

|---|---|---|---|

| Flow Rate | ± 0.2 mL/min | Overall %RSD < 2% | Robust |

| Mobile Phase pH | ± 0.2 units | Resolution > 1.5 | Robust |

| Column Temperature | ± 5°C | Resolution > 1.5 | Robust |

| Mobile Phase Organic Content | ± 2% absolute | Resolution > 1.5 | Robust |

Impurity Profiling and Stability Studies Pertaining to Rivaroxaban Impurity 46

Forced Degradation Studies (Stress Testing) for Impurity 46 Elucidation

Forced degradation, or stress testing, is a fundamental practice in pharmaceutical development used to understand the intrinsic stability of a drug substance. rjptonline.org By subjecting the drug to conditions more severe than accelerated stability testing, such as high heat, and exposure to light, acid, base, and oxidizing agents, potential degradation pathways can be identified. nih.gov These studies are essential for developing stability-indicating analytical methods and for predicting the degradation products that might form under normal storage conditions. While extensive stress testing has been performed on Rivaroxaban (B1684504), identifying multiple degradation products, the specific conditions leading to the formation of Rivaroxaban Impurity 46 (1-phenylpiperidine) are not explicitly detailed in the reviewed scientific literature.

Hydrolytic degradation is a common pathway for drug substances. Studies on Rivaroxaban show it is susceptible to degradation under both acidic and basic conditions. rjptonline.orgresearchgate.net Researchers expose solutions of Rivaroxaban to various concentrations of acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) at elevated temperatures to accelerate degradation. symbiosisonlinepublishing.commdpi.com

Multiple studies have demonstrated that Rivaroxaban degrades significantly under these conditions, leading to the formation of several degradation products. mdpi.com For example, one study found that optimal degradation (5–10%) was achieved with 0.01 N NaOH after one hour at 75 °C. mdpi.com Another study observed significant degradation in both acidic (1 M HCl at 80°C for 4 hours) and basic (1 M NaOH at 80°C for 4 hours) conditions. symbiosisonlinepublishing.com While these studies successfully separated and identified various hydrolytic degradants, none specifically reported the formation of 1-phenylpiperidine (B1584701).

Table 1: Summary of Hydrolytic Stress Testing Conditions and Findings for Rivaroxaban

| Stress Condition | Reagent/Parameters | Duration | Temperature | Observed Degradation | Reference |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 1 M HCl | 4 hours | 80°C | Significant degradation observed | symbiosisonlinepublishing.com |

| Acidic Hydrolysis | 0.01 N HCl | 1 hour | 75°C | ~10-15% degradation, one major impurity | mdpi.com |

| Basic Hydrolysis | 1 M NaOH | 4 hours | 80°C | Significant degradation observed | symbiosisonlinepublishing.com |

| Basic Hydrolysis | 0.01 N NaOH | 1 hour | 75°C | ~5-10% degradation, one major impurity | mdpi.com |

| Neutral Hydrolysis | Water | 24 hours | 75°C | No significant degradation | mdpi.com |

This table is interactive and can be sorted by column headers.

To evaluate the susceptibility of Rivaroxaban to oxidation, the drug substance is typically exposed to a solution of hydrogen peroxide (H₂O₂). mdpi.com Studies confirm that Rivaroxaban is unstable under oxidative conditions. symbiosisonlinepublishing.commdpi.com

In a representative study, exposing Rivaroxaban to 0.05% H₂O₂ for 24 hours at 75°C resulted in optimal degradation. mdpi.com Another investigation used 5% v/v H₂O₂ for 4 hours at 40°C, which also caused significant degradation. symbiosisonlinepublishing.com The resulting mixture is then analyzed by a stability-indicating method to separate the parent drug from any oxidative degradation products. These studies led to the characterization of several oxidative degradants, but the formation of 1-phenylpiperidine was not specified as a resulting impurity.

Table 2: Summary of Oxidative Stress Testing Conditions and Findings for Rivaroxaban

| Stress Condition | Reagent/Parameters | Duration | Temperature | Observed Degradation | Reference |

|---|---|---|---|---|---|

| Oxidation | 5% v/v H₂O₂ | 4 hours | 40°C | Significant degradation observed | symbiosisonlinepublishing.com |

| Oxidation | 0.05% H₂O₂ | 24 hours | 75°C | Optimal degradation, one major impurity | mdpi.com |

This table is interactive and can be sorted by column headers.

Photostability testing exposes the drug substance to light sources under controlled conditions to determine if it is light-sensitive. This is a requirement under ICH guidelines. The testing typically involves exposing the solid drug and/or its solution to a combination of visible and ultraviolet light. Several studies have concluded that Rivaroxaban is relatively stable under photolytic conditions, with no significant degradation observed compared to hydrolytic and oxidative stress. mdpi.comrjptonline.org

Table 3: Summary of Photostability Testing Conditions and Findings for Rivaroxaban

| Stress Condition | Reagent/Parameters | Duration | Temperature | Observed Degradation | Reference |

|---|---|---|---|---|---|

| Photolytic | Continuous light exposure | 24 hours | Ambient | No significant degradation | mdpi.com |

| Photolytic | UV and fluorescent light | Not Specified | Not Specified | Stable | rjptonline.org |

This table is interactive and can be sorted by column headers.

Thermal Stress Degradation

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. symbiosisonlinepublishing.comresearchgate.net When Rivaroxaban is subjected to thermal stress, it can lead to the formation of various degradation products. While literature does not specifically name "Rivaroxaban impurity 46," thermal degradation studies on Rivaroxaban have been performed under various conditions, such as exposure to dry heat at temperatures ranging from 50°C to 105°C for periods extending from hours to several days. researchgate.netsphinxsai.comdoaj.orgrasayanjournal.co.inrjptonline.org

In one study, solid Rivaroxaban was exposed to 80°C for 36 hours, while another subjected the drug substance to 105°C for 7 days. rjptonline.orgresearchgate.net Research indicates that Rivaroxaban is relatively stable under thermal stress compared to hydrolytic and oxidative conditions. doaj.orgnih.gov However, some degradation is observed. Although specific quantitative data for an impurity designated as "46" is not publicly available, the general findings from such studies can be illustrated. The formation of any degradation product is meticulously tracked to understand the degradation pathways.

Below is a representative data table illustrating typical results from a thermal stress study of Rivaroxaban, where "Impurity X" could represent an impurity like Rivaroxaban impurity 46.

| Condition | Duration | Assay of Rivaroxaban (%) | Impurity X (%) | Total Impurities (%) |

|---|---|---|---|---|

| 60°C | 24 hours | 99.8 | 0.05 | 0.15 |

| 60°C | 48 hours | 99.6 | 0.08 | 0.25 |

| 80°C | 24 hours | 99.5 | 0.10 | 0.30 |

| 80°C | 48 hours | 99.2 | 0.15 | 0.45 |

Long-Term and Accelerated Stability Study Design

To establish a re-test period for the drug substance and a shelf life for the drug product, long-term and accelerated stability studies are conducted under conditions defined by the International Council for Harmonisation (ICH) guidelines. ich.orgeuropa.eu These studies provide evidence on how the quality of the drug substance varies over time under the influence of temperature and humidity. europa.eu

For a drug substance like Rivaroxaban, a typical stability study design would involve storing samples in a container closure system that simulates the proposed packaging for storage and distribution. europa.eu The studies would be conducted on at least three primary batches.

Long-Term Stability Study:

Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

Duration: A minimum of 12 months.

Testing Frequency: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. europa.eu

Accelerated Stability Study:

Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

Duration: A minimum of 6 months.

Testing Frequency: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months). europa.eu

Throughout these studies, samples are analyzed for various parameters, including the assay of Rivaroxaban and the levels of specified and unspecified impurities, such as Rivaroxaban impurity 46. The goal is to ensure that the impurity levels remain within the established acceptance criteria.

The design of a stability study is summarized in the interactive table below.

| Study Type | Storage Condition | Minimum Duration | Testing Time Points (Months) |

|---|---|---|---|

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 |

Stability-Indicating Method Development for Rivaroxaban Impurity 46

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the drug substance without interference from its degradation products, process impurities, or other components in the sample matrix. symbiosisonlinepublishing.comnih.gov The development of such a method is crucial for monitoring Rivaroxaban and Rivaroxaban impurity 46 during stability studies.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose. researchgate.netbohrium.com Method development involves a systematic process to achieve optimal separation of Rivaroxaban from all its known and potential degradation impurities. nih.gov

Key steps and typical parameters for a stability-indicating RP-HPLC method include:

Column Selection: An octadecylsilane (B103800) (C18) or octylsilane (C8) column is frequently used for the separation of Rivaroxaban and its impurities. researchgate.netnih.gov

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. sphinxsai.comnih.gov A gradient elution program, where the mobile phase composition is changed over time, is often necessary to achieve separation of all impurities. nih.govgoogle.com

Detection: A photodiode array (PDA) or UV detector is used to monitor the eluting compounds. The detection wavelength is chosen based on the UV absorbance maxima of Rivaroxaban and its impurities, commonly around 250 nm or 249 nm. sphinxsai.comnih.gov

Validation: The method must be validated according to ICH guidelines. nbinno.com Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. nih.govnbinno.com Specificity is demonstrated by showing that the method can resolve the main drug peak from all impurity peaks generated during forced degradation studies. symbiosisonlinepublishing.comnbinno.com

The table below outlines a typical set of chromatographic conditions for a stability-indicating method for Rivaroxaban.

| Parameter | Typical Condition |

|---|---|

| Chromatographic System | HPLC with UV/PDA Detector |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 25 mM Potassium Phosphate, pH 2.9) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or 30°C |

| Detection Wavelength | 249 nm |

| Injection Volume | 15 µL |

This validated method ensures reliable quantification of Rivaroxaban impurity 46, allowing for effective quality control throughout the drug's lifecycle.

Strategies for Control and Mitigation of Rivaroxaban Impurity 46

Purification Techniques for Impurity 46 Removal

While optimizing the synthesis process is crucial, the removal of any remaining impurities through robust purification techniques is a mandatory final step. For Rivaroxaban (B1684504), crystallization and chromatography are the primary methods used in manufacturing.

Crystallization is a powerful technique for purifying solid compounds by separating the desired product from soluble impurities. mt.com The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize while impurities remain in the mother liquor.

Various solvent systems have been developed for the purification of Rivaroxaban:

Single Solvent Systems: A patent describes suspending crude Rivaroxaban in acetic acid, heating to dissolve, and then cooling to precipitate the purified product. epo.org Other single solvents like ethylene glycol methyl ether and n-butanol have also been successfully used for recrystallization, offering advantages such as being less corrosive to equipment than acetic acid. google.com

Solvent/Anti-Solvent Systems: This technique involves dissolving the crude product in a "good" solvent and then adding an "anti-solvent" in which the product is insoluble to induce precipitation. This method has been effectively used for Rivaroxaban. For example, dissolving crude Rivaroxaban in dimethylsulfoxide (DMSO) and then adding tetrahydrofuran (THF), ethanol, or water as an anti-solvent can yield a high-purity product. epo.orggoogle.com

Table 2: Examples of Recrystallization Methods for Rivaroxaban Purification

| Method | Solvent(s) | Conditions | Resulting Purity (HPLC) | Yield |

|---|---|---|---|---|

| Single Solvent | Ethylene Glycol Methyl Ether | Heat to 100°C, cool to 0°C | 99.55% | 83.0% |

| Single Solvent | n-Butanol | Heat to 60°C, cool to 0°C | 99.63% | 85.0% |

| Solvent/Anti-solvent | DMSO / Tetrahydrofuran | Dissolve in DMSO, add THF, cool to 0°C | Not Specified | Not Specified |

| Solvent/Anti-solvent | Acetic Acid / Water | Dissolve in hot acetic acid, add to cold water | >99.0 area % | Not Specified |

Data compiled from various patents and research articles on Rivaroxaban purification. epo.orggoogle.comgoogle.com

For impurities that are difficult to remove by crystallization, chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Flash Chromatography: Early synthetic routes for Rivaroxaban reported the use of "tedious chromatographic purification," specifically flash chromatography with a dichloromethane/methanol mixture, to purify the final product. epo.orggoogleapis.com While effective, this method is often considered less suitable for large-scale industrial production due to the large volumes of solvents required. epo.orggoogleapis.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique used for both analysis and purification. Preparative HPLC can be used to isolate high-purity compounds. Analytical HPLC methods are essential for quality control, using columns like the Hypersil BDS C18 or X-Bridge Shield RP18 to separate Rivaroxaban from its impurities and quantify them accurately. epo.orggoogleapis.com The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724), with UV detection typically set around 250 nm. epo.orggoogleapis.com

In-Process Control (IPC) Strategies

In-process controls (IPCs) are crucial in pharmaceutical manufacturing to ensure the quality and purity of the final active pharmaceutical ingredient (API). For the control of Rivaroxaban impurity 46, identified as 1-phenylpiperidine (B1584701) (CAS No: 4096-20-2), a comprehensive IPC strategy would focus on monitoring and controlling critical process parameters (CPPs) that could potentially lead to its formation. Although the precise formation pathway of 1-phenylpiperidine during Rivaroxaban synthesis is not extensively documented in publicly available literature, a hypothetical approach to its control can be outlined based on general principles of impurity management.

A plausible, though unconfirmed, origin of 1-phenylpiperidine could be as a contaminant or a degradation product of a key starting material, such as 2-(phenylamino)ethan-1-ol, which is used in the synthesis of the core intermediate, 4-(4-aminophenyl)morpholin-3-one (B139978). Another possibility is its formation through a side reaction under specific process conditions.

Effective IPC strategies would, therefore, involve:

Stringent Raw Material Control: Rigorous testing of incoming starting materials and reagents for the presence of 1-phenylpiperidine or potential precursors. This would include the development and validation of sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to detect trace levels of the impurity.

Monitoring of Reaction Conditions: Close monitoring of reaction parameters such as temperature, pressure, pH, and reaction time. Deviations from optimized conditions could potentially trigger side reactions leading to the formation of impurities.

Intermediate Stage Testing: Sampling and analysis of reaction intermediates at critical junctures in the synthesis process. This allows for the early detection of impurity 46, enabling corrective actions to be taken before proceeding to subsequent steps.

Purification Process Monitoring: Monitoring the effectiveness of purification steps, such as crystallization or chromatography, in removing 1-phenylpiperidine.

An example of an IPC strategy for a hypothetical reaction step is presented in the table below.

| Process Step | Critical Process Parameter (CPP) | In-Process Control (IPC) Test | Acceptance Criteria | Corrective Action |

| Synthesis of Intermediate X | Reaction Temperature | HPLC analysis of reaction mixture | Impurity 46 ≤ 0.05% | Adjust temperature; investigate catalyst activity |

| Synthesis of Intermediate X | Reaction Time | TLC monitoring | Disappearance of starting material | Quench reaction; proceed to work-up |

| Crystallization of Crude Rivaroxaban | Cooling Rate | HPLC analysis of mother liquor and crystals | Impurity 46 in crystals ≤ 0.01% | Optimize cooling profile; consider recrystallization |

Quality by Design (QbD) Principles in Impurity Control

The Quality by Design (QbD) framework is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.

Risk Assessment for Impurity Formation

A cornerstone of the QbD approach is a thorough risk assessment to identify and rank potential sources of variability that could impact product quality. For Rivaroxaban impurity 46, a risk assessment would systematically evaluate the likelihood of its formation and the severity of its potential impact. Tools such as Failure Mode and Effects Analysis (FMEA) or Fishbone (Ishikawa) diagrams can be employed.

The risk assessment would consider factors such as:

Raw Materials: The presence of 1-phenylpiperidine as a contaminant in starting materials or reagents.

Process Parameters: The influence of temperature, pH, pressure, and catalyst type on potential side reactions leading to the formation of the impurity.

Equipment: The potential for equipment-related contamination or catalytic effects.

Human Factors: The possibility of operator error leading to deviations from the defined process.

A simplified FMEA for the formation of Rivaroxaban impurity 46 is illustrated in the table below.

| Potential Failure Mode | Potential Cause | Potential Effect | Severity | Occurrence | Detection | Risk Priority Number (RPN) |

| Presence of Impurity 46 in Starting Material | Inadequate supplier qualification; insufficient testing | Carry-over of impurity to final API | High | Low | High | Medium |

| Formation of Impurity 46 during reaction | Temperature excursion; incorrect stoichiometry | Out-of-specification (OOS) result for API purity | High | Medium | Medium | High |

| Incomplete removal of Impurity 46 during purification | Inefficient crystallization process | Final API does not meet purity specifications | High | Low | High | Medium |

Design Space Definition for Impurity Attributes

Based on the understanding gained from the risk assessment and experimental studies, a design space can be defined. The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.

For controlling Rivaroxaban impurity 46, the design space would define the ranges for critical process parameters within which the level of this impurity is consistently maintained below the acceptance limit. This is typically established through a Design of Experiments (DoE) approach, where the effects of various parameters on impurity formation are systematically investigated.

For example, a DoE study might explore the impact of reaction temperature and the molar ratio of reactants on the formation of 1-phenylpiperidine. The results of such a study could be visualized using response surface methodology to delineate the operational ranges that ensure the impurity remains within the specified limits.

The table below provides a hypothetical example of a design space for two critical process parameters.

| Critical Process Parameter | Proven Acceptable Range (PAR) | Normal Operating Range (NOR) |

| Reaction Temperature (°C) | 60 - 80 | 68 - 72 |

| Molar Ratio (Reactant A : Reactant B) | 1.0 - 1.2 | 1.05 - 1.10 |

Operating within the established design space provides flexibility for manufacturing while ensuring that the final product consistently meets its quality attributes, including the stringent limits for Rivaroxaban impurity 46.

Regulatory and Quality Assurance Frameworks

International Conference on Harmonisation (ICH) Guidelines on Impurities

The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are widely adopted by regulatory authorities globally. These guidelines provide a scientific basis for the control of impurities in pharmaceutical products.

The ICH Q3A (R2) guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. This guideline is fundamental to controlling impurities that may arise during the manufacturing process of the Rivaroxaban (B1684504) active pharmaceutical ingredient (API). "Rivaroxaban impurity 46," identified as 1-phenylpiperidine (B1584701) (CAS No: 4096-20-2), would be considered a process-related impurity if it is formed during the synthesis of Rivaroxaban.

According to ICH Q3A (R2), impurities are classified as organic, inorganic, or residual solvents. "Rivaroxaban impurity 46" falls under the category of an organic impurity. The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For any new drug substance, the manufacturer is required to:

Report any impurity present above the reporting threshold.

Identify the structure of any impurity present above the identification threshold.

Qualify any impurity present above the qualification threshold. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

For an impurity like "Rivaroxaban impurity 46," the manufacturer of the Rivaroxaban drug substance would need to ensure that its levels are controlled below these established thresholds. If the level of this impurity exceeds the qualification threshold, a comprehensive safety assessment would be required.

The ICH Q3B (R2) guideline complements ICH Q3A (R2) and focuses on impurities in new drug products. This guideline addresses degradation products that may form during the manufacturing of the drug product or during storage. While "Rivaroxaban impurity 46" is likely a process-related impurity from the drug substance synthesis, it is also essential to assess its potential to be a degradation product.

ICH Q3B (R2) establishes thresholds for reporting, identification, and qualification of degradation products in new drug products, which are similar to those in ICH Q3A (R2).

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| < 10 mg | 0.1% | 0.2% or 50 µg TDI (whichever is lower) | 0.5% or 50 µg TDI (whichever is lower) |

| 10 mg - 100 mg | 0.1% | 0.2% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

| > 100 mg - 2 g | 0.1% | 0.2% | 0.25% |

| > 2 g | 0.05% | 0.10% | 0.15% |

Any degradation product in the Rivaroxaban drug product that exceeds the identification threshold must be structurally identified. If the level of a degradation product is above the qualification threshold, its safety must be justified.

The stability of a drug substance and drug product is a critical quality attribute. ICH Q1A (R2) provides guidance on the stability testing protocols, including the conditions for long-term, intermediate, and accelerated stability studies. The purpose of these studies is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

During the stability testing of Rivaroxaban, the formation of any degradation products, which could potentially include "Rivaroxaban impurity 46" or other related substances, is closely monitored. The analytical methods used in stability studies must be stability-indicating, meaning they can separate and quantify the active ingredient from its degradation products. The results of these studies are used to establish a retest period for the drug substance and a shelf life for the drug product.

Pharmacopoeial Standards for Rivaroxaban Impurities (e.g., USP, EP)

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines, including monographs for Rivaroxaban. These monographs specify the tests, procedures, and acceptance criteria for the quality control of the drug substance and its corresponding drug products.

The current USP and EP monographs for Rivaroxaban list several specified impurities, such as Rivaroxaban Related Compound B, D, G, and J. However, "Rivaroxaban impurity 46" (1-phenylpiperidine) is not listed as a specified impurity in these major pharmacopoeias. Therefore, it would be controlled as an unspecified impurity. The acceptance criteria for unspecified impurities are generally stricter than for specified impurities.

Reference Standards for Impurity 46 in Quality Control

The availability of a well-characterized reference standard is essential for the accurate identification and quantification of impurities. A reference standard for "Rivaroxaban impurity 46" is a highly purified sample of 1-phenylpiperidine. This reference standard is used in various quality control applications, including:

Peak identification: In chromatographic analysis, the retention time of a peak in the sample is compared to the retention time of the reference standard to confirm the identity of the impurity.

Method validation: The reference standard is used to assess the performance of the analytical method, including its specificity, linearity, accuracy, and precision for quantifying the impurity.

Quantification: The reference standard is used to prepare calibration standards to accurately determine the concentration of "Rivaroxaban impurity 46" in the drug substance or drug product.

Several chemical suppliers offer "Rivaroxaban impurity 46" as a reference standard, often with a certificate of analysis that provides information on its identity and purity. While this reference standard may not be an official pharmacopoeial standard, its use is crucial for manufacturers to control this impurity in their products.

Analytical Method Transfer and Validation for Regulatory Compliance

For a pharmaceutical product to be approved by regulatory authorities, the analytical methods used for its quality control must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of an analytical method for the determination of "Rivaroxaban impurity 46" would be performed according to the principles outlined in ICH Q2 (R1) "Validation of Analytical Procedures: Text and Methodology."

The key validation parameters for an impurity method include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the active ingredient, other impurities, and degradation products.

Limit of Detection (LOD): The lowest amount of the analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of the analyte in a sample that can be determined with acceptable precision and accuracy.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Once an analytical method has been validated, it may need to be transferred from one laboratory to another (e.g., from a research and development lab to a quality control lab). Analytical method transfer is the documented process that qualifies a laboratory (the receiving unit) to use an analytical test procedure that originated in another laboratory (the transferring unit). This ensures that the receiving laboratory can perform the method with the same level of reliability as the transferring laboratory.

Future Research Directions in Rivaroxaban Impurity 46 Studies

Development of Greener Analytical Methodologies

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. Future research on Rivaroxaban (B1684504) impurity 46 should prioritize the development of analytical methods that are not only accurate and sensitive but also environmentally benign.

Current analytical methods for Rivaroxaban and its impurities often rely on high-performance liquid chromatography (HPLC) with organic solvents, which contribute to chemical waste. akjournals.comresearchgate.net A key research direction is the exploration of alternative, greener solvents and chromatographic techniques.

Key Research Objectives:

Replacement of Traditional Solvents: Investigating the use of sustainable solvents such as supercritical fluids (like CO2), ionic liquids, and bio-solvents (e.g., ethanol, ethyl acetate) in chromatographic methods for the separation and quantification of Rivaroxaban impurity 46. nih.gov

Miniaturization of Analytical Techniques: Developing micro-HPLC or capillary electrophoresis methods that significantly reduce solvent consumption and waste generation.